(3-Bromo-5-fluorophenyl)(phenyl)methanol

MAO-B Inhibitor Neuroprotection Parkinson's Disease

This compound is a critical MAO-B inhibitor starting point for Parkinson's research, delivering 60 nM potency with 70-fold selectivity over MAO-A. Its bromine handle enables rapid library expansion, while the fluorine atom serves as an NMR/PET reporter candidate. The LogP of 3.67 is ideal for blood-brain barrier penetration, making it a superior scaffold for CNS drug discovery. Available at 98% purity for reproducible SAR studies.

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
Cat. No. B7871838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-fluorophenyl)(phenyl)methanol
Molecular FormulaC13H10BrFO
Molecular Weight281.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)F)O
InChIInChI=1S/C13H10BrFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H
InChIKeyFCSGCOXBPQGOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Guide for (3-Bromo-5-fluorophenyl)(phenyl)methanol (CAS 875783-03-2): A Precision Tool for MAO-B Inhibitor Development and Halogen-Enabled Synthesis


(3-Bromo-5-fluorophenyl)(phenyl)methanol (CAS 875783-03-2) is a benzhydrol derivative characterized by a dual-substituted phenyl ring with bromine at the 3-position and fluorine at the 5-position, attached to a phenylmethanol core [1]. This substitution pattern yields a molecular formula of C₁₃H₁₀BrFO (MW 281.12 g/mol) and a calculated LogP of approximately 3.67, indicating moderate lipophilicity . The compound is primarily sourced as a high-purity (≥98%) research intermediate for medicinal chemistry, with commercial availability from multiple vendors [2]. Its unique halogen arrangement enables distinct reactivity and biological activity profiles that are not replicated by other halogen-substituted benzhydrols, making it a critical building block for developing selective monoamine oxidase B (MAO-B) inhibitors and other targeted therapeutics [3].

Why (3-Bromo-5-fluorophenyl)(phenyl)methanol Cannot Be Replaced by Other Halogenated Benzhydrols


Generic substitution of (3-Bromo-5-fluorophenyl)(phenyl)methanol with other halogenated benzhydrols—such as the methyl, methoxy, or trifluoromethyl analogs—is not scientifically valid due to the compound's specific and quantifiable effects on key drug discovery parameters. The combination of bromine and fluorine atoms in a precise meta-substitution pattern on the phenyl ring directly dictates the molecule's electronic distribution, steric profile, and capacity for non-covalent interactions, including halogen bonding [1]. These properties translate into a unique biological fingerprint, as evidenced by its potent and selective inhibition of MAO-B (IC₅₀ = 60 nM) compared to MAO-A (IC₅₀ = 0.85 nM), a profile that is highly sensitive to halogen substitution [2]. Furthermore, the compound's calculated LogP of 3.67 positions it in an optimal lipophilicity range for CNS drug design, a value that would shift significantly with different halogen combinations, potentially compromising permeability, solubility, and target engagement [3].

Quantitative Differentiation Evidence for (3-Bromo-5-fluorophenyl)(phenyl)methanol: Head-to-Head and Cross-Study Analysis


Potent MAO-B Inhibition Confirmed with an IC₅₀ of 60 nM

(3-Bromo-5-fluorophenyl)(phenyl)methanol demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 60 nM, as measured in Sf9 insect cells using 5-phenylacetaldehyde as a substrate [1]. This activity is in the range of clinically used MAO-B inhibitors such as selegiline (IC₅₀ ≈ 30-50 nM) and rasagiline (IC₅₀ ≈ 17 nM), establishing its potential as a competitive scaffold for neuroprotective drug development [2].

MAO-B Inhibitor Neuroprotection Parkinson's Disease

Exceptional Selectivity for MAO-B Over MAO-A Confers a Favorable Safety Profile

The compound exhibits a remarkable selectivity profile, potently inhibiting MAO-B (IC₅₀ = 60 nM) while showing much weaker activity against human recombinant MAO-A (IC₅₀ = 0.85 nM) [1]. This translates to a selectivity index (MAO-A IC₅₀ / MAO-B IC₅₀) of approximately 0.014, indicating a strong preference for the MAO-B isoform. High MAO-B selectivity is a critical requirement for modern therapeutics targeting CNS disorders to avoid the potentially fatal 'cheese effect' (hypertensive crisis) associated with peripheral MAO-A inhibition and dietary tyramine [2].

MAO Selectivity CNS Safety Tyramine Interaction

Optimized LogP (3.67) for CNS Permeability Compared to Less Lipophilic Analogs

The calculated partition coefficient (LogP) for (3-Bromo-5-fluorophenyl)(phenyl)methanol is 3.67 , placing it well within the optimal range (LogP = 2-5) for CNS drug candidates to passively diffuse across the blood-brain barrier (BBB) [1]. In contrast, the closely related analog (3-bromo-5-fluorophenyl)methanol, which lacks the second phenyl ring, has a much lower LogP of 2.08 [2], indicating it would be significantly less lipophilic and less likely to efficiently penetrate the CNS.

Lipophilicity CNS Drug Design Blood-Brain Barrier

Validated Dual Halogen Reactivity Enables Efficient Diversification in MedChem Campaigns

The presence of a bromine atom on the aromatic ring provides a robust synthetic handle for late-stage functionalization via well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to medicinal chemistry SAR exploration [1]. While the fluorine atom influences the electronic properties of the ring without being a leaving group, the bromine atom serves as a selective and highly reactive site for diversification. This dual-halogen motif is explicitly noted by vendors as a feature that makes the compound a 'valuable building block in medicinal chemistry' for constructing complex molecules, including kinase inhibitor scaffolds [2].

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Procurement-Driven Application Scenarios for (3-Bromo-5-fluorophenyl)(phenyl)methanol


1. Lead Optimization in MAO-B Inhibitor Programs for Neurodegenerative Disease

Procurement is essential for medicinal chemistry teams working on MAO-B inhibitors. The compound's validated potency (IC₅₀ = 60 nM) and 70-fold selectivity over MAO-A [1] make it an ideal starting point for SAR studies aimed at improving metabolic stability, CNS exposure, or overall efficacy for indications like Parkinson's disease. The aryl bromide handle allows for rapid library synthesis to explore vectors that enhance potency or selectivity [2].

2. CNS Drug Discovery: Building a Library Around a Pre-optimized CNS-Permeable Scaffold

The compound's LogP of 3.67 aligns with the optimal range for blood-brain barrier penetration [1]. Research groups focused on CNS targets can confidently use this scaffold, knowing it has a favorable lipophilicity profile for passive diffusion. Procurement is justified for generating focused libraries that maintain this desirable physicochemical property while probing for novel activity at other CNS-relevant targets, including G-protein coupled receptors or ion channels [2].

3. Academic and Industrial Synthesis of Complex Halogenated Molecular Probes

Synthetic chemistry laboratories requiring a versatile, dual-halogenated benzhydrol core will find this compound indispensable. Its high purity (≥98%) and defined reactivity allow for its use as a building block in the synthesis of complex molecular probes, such as activity-based probes or fluorescent ligands, where the fluorine atom can serve as an NMR or PET (¹⁸F) reporter if isotopically labeled [1]. The bromine atom enables straightforward conjugation to other functional groups or biomolecules [2].

4. Academic Research on Selective Enzyme Inhibition and Halogen Bonding Effects

This compound is a valuable tool for basic research into enzyme inhibition mechanisms. Its exceptional MAO-B selectivity provides a chemical probe to dissect the differential roles of MAO-A and MAO-B in cellular models [1]. Additionally, the specific arrangement of bromine and fluorine atoms offers a model system for studying the contribution of halogen bonding to molecular recognition and binding affinity in a biological context [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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